(3-Fluorophenyl)hydrazine CAS number and properties
(3-Fluorophenyl)hydrazine CAS number and properties
An In-Depth Technical Guide to (3-Fluorophenyl)hydrazine: Synthesis, Properties, and Applications
Introduction
(3-Fluorophenyl)hydrazine and its hydrochloride salt are pivotal reagents in modern organic synthesis, particularly valued within the pharmaceutical and materials science sectors. The strategic placement of a fluorine atom on the phenyl ring imparts unique electronic properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of (3-Fluorophenyl)hydrazine, delving into its core properties, synthesis protocols, critical applications, and safety considerations. As a senior application scientist, the narrative aims to bridge theoretical knowledge with practical, field-proven insights, explaining not just the "how" but the "why" behind its versatile utility.
Section 1: Chemical Identity and Physicochemical Properties
(3-Fluorophenyl)hydrazine is most commonly handled and supplied as its more stable hydrochloride salt. This is a critical distinction for experimental design, as the free base and the salt exhibit different physical properties and may require different handling procedures. The free base is often generated in situ or just prior to use.
Table 1: Chemical Identifiers
| Identifier | (3-Fluorophenyl)hydrazine (Free Base) | (3-Fluorophenyl)hydrazine hydrochloride |
| CAS Number | 658-27-5[1][2] | 2924-16-5[3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₆H₇FN₂[1][2] | C₆H₈ClFN₂[4] or C₆H₇FN₂·HCl[5] |
| Molecular Weight | 126.13 g/mol [1][2] | 162.59 g/mol [4][5][8] |
| IUPAC Name | (3-fluorophenyl)hydrazine[2] | (3-fluorophenyl)hydrazine;hydrochloride[12] |
| Synonyms | 3-Fluorophenylhydrazine[2] | 1-(3-Fluorophenyl)hydrazine HCl, m-Fluorophenylhydrazine hydrochloride[4][8][11][12] |
Table 2: Physicochemical Properties
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| Appearance | White to light brown/gold crystalline powder[4][8] | Data not consistently available; likely an oil or low-melting solid |
| Melting Point | 268 °C (decomposes)[4][13] | 28 °C[1] |
| Boiling Point | Not applicable | 88 °C at 2 Torr[1] |
| Solubility | Soluble in Methanol (slightly), Chloroform:DMSO (1:1, slightly)[4] | Data not specified |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[4] | Store in freezer (-20°C) under inert atmosphere[1] |
Section 2: Synthesis and Purification
The primary industrial and laboratory synthesis of (3-Fluorophenyl)hydrazine originates from 3-fluoroaniline. The process is a classic example of diazonium salt chemistry, followed by a controlled reduction.
Mechanism and Rationale
The synthesis involves two core transformations:
-
Diazotization: 3-Fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, particularly by losing N₂ gas to form a reactive phenyl cation.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is sodium sulfite (Na₂SO₃), which, upon subsequent acidification, yields the hydrazine hydrochloride.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of (3-Fluorophenyl)hydrazine HCl.
Detailed Laboratory Protocol
This protocol is a synthesized representation of established chemical procedures.[1]
Objective: To synthesize (3-Fluorophenyl)hydrazine from 3-fluoroaniline.
Materials:
-
3-Fluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Carbonate (Na₂CO₃) solution (12% w/v)
-
Deionized Water
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a reaction vessel, add 3-fluoroaniline (0.17 mol) to an aqueous solution of hydrochloric acid (115 mL).
-
Cool the mixture to 0–5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (1.24 mol in 71 mL water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture continuously for 2 hours at this temperature. The formation of the diazonium salt is now complete.
-
-
Reduction to Hydrazine:
-
In a separate, larger vessel, prepare a solution of sodium sulfite (1.9 mol in 443 mL water) and cool it to below 0 °C.
-
Add the previously prepared diazonium salt solution dropwise to the cold sodium sulfite solution. Vigorous stirring is essential.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
-
Hydrolysis and Precipitation:
-
Slowly add concentrated hydrochloric acid (277 mL) to the reaction mixture. Caution: This is an exothermic step.
-
Heat the reaction system to 100 °C and maintain this temperature for 3 hours.
-
Cool the mixture to room temperature. The product, (3-Fluorophenyl)hydrazine, will precipitate as a solid.
-
-
Isolation:
-
Collect the solid product by filtration.
-
Wash the filter cake with cold acetone and dry under vacuum to yield the final product.
-
Section 3: Key Applications in Research and Development
The utility of (3-Fluorophenyl)hydrazine stems from the reactivity of the hydrazine moiety, which serves as a potent nucleophile and a precursor for forming nitrogen-containing heterocycles.
Pharmaceutical Synthesis
(3-Fluorophenyl)hydrazine is a crucial building block for synthesizing a wide range of pharmacologically active molecules.
-
p38 Kinase Inhibitors: It is used to synthesize compounds for the treatment of pro-inflammatory cytokine-mediated diseases.[4] These conditions include rheumatoid arthritis and inflammatory bowel disease, where p38 MAP kinase activity is a key pathological driver.
-
Aurora Kinase B (AURKB) Inhibitors: Recent research has demonstrated its use in developing orally active and selective AURKB inhibitors.[14] Overexpression of AURKB is a hallmark of many aggressive cancers, making it a promising therapeutic target.[14] The fluorinated phenyl group is often integral to achieving the desired binding affinity and selectivity.[14]
Fischer Indole Synthesis
This is arguably the most classic and widespread application of arylhydrazines. The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces indole rings from an arylhydrazine and an aldehyde or ketone. Fluorinated indoles are of immense interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals.
Visualizing the Fischer Indole Synthesis Mechanism
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Analytical and Materials Chemistry
-
Fluorescent Probes: Hydrazine derivatives are employed in the development of fluorescent probes for detecting hydrazine (N₂H₄) in environmental and biological samples.[3] This is crucial as hydrazine is a toxic and carcinogenic compound.[15]
-
Heterocyclic Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds like pyrazoles and pyrazolines.[5][10] These scaffolds are not only important in pharmaceuticals but also in agrochemicals and functional materials.[3][10][11]
Section 4: Spectroscopic Characterization
Structural confirmation and purity assessment are typically performed using standard spectroscopic techniques. Spectroscopic data for the hydrochloride salt is widely available.[9][16]
Table 3: Representative Spectroscopic Data for (3-Fluorophenyl)hydrazine Hydrochloride
| Technique | Key Features and Representative Values |
| ¹H NMR | (DMSO-d₆, 400 MHz): Signals typically appear for the aromatic protons (δ 6.7-7.3 ppm) and the hydrazine protons (δ 8.7 ppm and 10.5 ppm, broad singlets for -NH- and -NH₃⁺). The splitting patterns of the aromatic protons are complex due to both H-H and H-F coupling.[9] |
| ¹³C NMR | Aromatic carbons show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. |
| FTIR | Characteristic peaks include N-H stretching (broad, ~3200-3400 cm⁻¹), C-F stretching (~1100-1250 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹). |
Section 5: Safety, Handling, and Storage
(3-Fluorophenyl)hydrazine hydrochloride is a hazardous chemical and requires strict safety protocols.[17]
Table 4: GHS Hazard and Precautionary Information
| Category | GHS Statements |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[4][7] |
| Signal Word | Danger[17] or Warning[4][7] (Varies by supplier/concentration) |
| Hazard Statements | H301/H302: Toxic/Harmful if swallowed.[3][17] H311/H312: Toxic/Harmful in contact with skin.[3][17] H315: Causes skin irritation.[7][17] H319: Causes serious eye irritation.[7][17] H331/H332: Toxic/Harmful if inhaled.[3] H335: May cause respiratory irritation.[7][18] |
| Precautionary Statements | P261: Avoid breathing dust.[17][18] P280: Wear protective gloves/protective clothing/eye protection/face protection.[17][18] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18] P405: Store locked up.[17][18] |
Protocol for Safe Handling and Storage
Objective: To ensure the safe handling and long-term stability of (3-Fluorophenyl)hydrazine hydrochloride.
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles or a face shield.
-
Use chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[17][19]
-
Wear a lab coat and closed-toe shoes. For significant quantities, fire/flame resistant and impervious clothing is recommended.[19]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[17][19]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[17]
Handling Procedure:
-
Do not get in eyes, on skin, or on clothing.[17]
-
Use non-sparking tools and prevent electrostatic discharge.[19]
-
Weigh out the required amount carefully, minimizing the time the container is open.
-
After handling, wash hands thoroughly.[19]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[17][19]
-
For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[4][17]
-
Store away from incompatible materials and sources of ignition.[19][20]
Conclusion
(3-Fluorophenyl)hydrazine is more than a mere chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined synthesis, predictable reactivity, and the advantageous properties conferred by the fluorine substituent make it a valuable component in the modern chemist's toolbox. Understanding its properties, applications, and—most importantly—its handling requirements is essential for leveraging its full potential safely and effectively. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile reagent into their synthetic strategies, paving the way for the discovery of novel molecules with enhanced function and purpose.
References
- 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride. (n.d.). FM-Chemicals. Retrieved January 12, 2026.
-
(3-Fluorophenyl)hydrazine hydrochloride. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
(3-Fluorophenyl)hydrazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
SAFETY DATA SHEET - 3-Fluorophenylhydrazine hydrochloride. (2025). Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]
-
Mastering Organic Synthesis: The Essential Role of 3-Fluorophenylhydrazine Hydrochloride. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
- Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026.
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (n.d.).
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 12, 2026, from [Link]
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). Rasayan J. Chem. Retrieved January 12, 2026.
-
Hydrazine Toxicology. (2023). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
Sources
- 1. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5 [m.chemicalbook.com]
- 2. (3-Fluorophenyl)hydrazine | C6H7FN2 | CID 581026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]
- 4. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2924-16-5|(3-Fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 7. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [sigmaaldrich.com]
- 8. 3-Fluorophenylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 9. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]
- 12. 3-Fluorophenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
